Glycerol phosphate disodium salt hydrate

Description

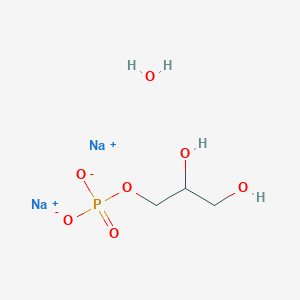

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;2,3-dihydroxypropyl phosphate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9O6P.2Na.H2O/c4-1-3(5)2-9-10(6,7)8;;;/h3-5H,1-2H2,(H2,6,7,8);;;1H2/q;2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFNNKPAERNWEDD-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(COP(=O)([O-])[O-])O)O.O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9Na2O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55073-41-1 | |

| Record name | Sodium glycerophosphate [USAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055073411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Multifaceted Role of Glycerol Phosphate Disodium Salt Hydrate in Cell Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycerol (B35011) phosphate (B84403), a pivotal metabolite at the intersection of glycolysis and lipid biosynthesis, plays a significant and multifaceted role in cellular signaling. The disodium (B8443419) salt hydrate (B1144303) form is a widely utilized tool in biomedical research, primarily leveraged for its dual capacity as a stable phosphate donor and a broad-spectrum inhibitor of serine/threonine phosphatases. This technical guide provides an in-depth exploration of the mechanisms through which glycerol phosphate disodium salt hydrate influences key signaling pathways. It details its application in modulating osteogenic differentiation and vascular calcification, its impact on insulin (B600854) secretion, and its emerging roles in plant and bacterial communication. This document synthesizes current knowledge, presenting quantitative data, detailed experimental protocols, and visual diagrams of the core signaling pathways to support researchers and professionals in drug development in their understanding and utilization of this critical biochemical compound.

Introduction: A Molecule at the Metabolic Crossroads

Glycerol-3-phosphate (G3P) is a central intermediate in cellular metabolism, linking carbohydrate and lipid metabolism.[1] It is synthesized through two primary routes: the reduction of dihydroxyacetone phosphate (DHAP), a glycolytic intermediate, by glycerol-3-phosphate dehydrogenase, and the phosphorylation of glycerol by glycerol kinase.[2] Its strategic position allows it to serve as a backbone for the synthesis of glycerolipids, including triglycerides and phospholipids, and to participate in the glycerol-3-phosphate shuttle, a mechanism for transporting reducing equivalents from the cytosol to the mitochondria for ATP production.[3][4]

This compound is a stable, water-soluble form of glycerol phosphate that is extensively used in in vitro studies.[5][6] Its utility in cell signaling research stems from two key properties:

-

Phosphate Donor: It serves as a substrate for alkaline phosphatase (ALP), which hydrolyzes it to release inorganic phosphate (Pi) and glycerol.[7] This localized increase in extracellular Pi can act as a signaling molecule itself, triggering specific cellular responses.[8]

-

Phosphatase Inhibitor: It acts as a general inhibitor of serine/threonine protein phosphatases, enzymes that dephosphorylate proteins, thereby influencing a wide array of signal transduction cascades.[3][6]

This guide will delve into the specific signaling roles of this compound, with a focus on its applications in mammalian, plant, and bacterial systems.

Role in Mammalian Cell Signaling

This compound has been instrumental in elucidating several key signaling pathways in mammalian cells, most notably in bone formation, vascular biology, and metabolic regulation.

Osteoblast Differentiation and Mineralization

A primary application of β-glycerophosphate (a common isomer in the disodium salt hydrate form) is to induce the differentiation of mesenchymal stem cells into osteoblasts and promote the subsequent mineralization of the extracellular matrix.[9] This process is fundamental to bone formation and repair.

Signaling Pathways Involved:

-

Phosphate as a Signaling Molecule: The inorganic phosphate released from β-glycerophosphate by ALP acts as an extracellular signaling molecule.[8] Elevated extracellular Pi can activate several signaling pathways, including the ERK1/2 MAP kinase pathway, through phosphate transporters like PiT1 and PiT2, which can act as phosphate sensors.[10] More recent evidence also points to the involvement of the non-canonical Wnt signaling pathway, with increased Pi upregulating WNT5b, WNT11, and the receptor ROR2, leading to the activation of the c-Jun N-terminal kinase (JNK) pathway.[11]

-

Wnt/β-catenin Pathway: Dexamethasone, often used in conjunction with β-glycerophosphate and ascorbic acid in osteogenic differentiation media, activates the canonical Wnt/β-catenin signaling pathway.[9] This leads to the nuclear translocation of β-catenin and the activation of key osteogenic transcription factors like Runx2.[9]

-

Bone Morphogenetic Protein (BMP) Signaling: β-glycerophosphate supports the pro-osteogenic effects of BMP-2, a potent inducer of bone formation.[12]

Quantitative Data Summary: Osteoblast Differentiation

| Parameter | Cell Type | Treatment | Result | Reference |

| Mineralization | MC3T3-E1 cells | 10 mM β-glycerophosphate | Mineralization initiated after ~24 hours | [13] |

| Mineralization | MC3T3-E1 cells | 5 mM β-glycerophosphate | Mineralization detected after 14 days | [13] |

| Gene Expression | Human MSCs | 3 mM inorganic phosphate vs. β-GP | Increased expression of WNT5b, WNT11, ROR2 | [11] |

| Alizarin Red Staining | C3H10T1/2 cells | Osteogenic media with β-GP | Significant increase in mineralization at day 21 | [14] |

Experimental Protocol: Induction of Osteogenic Differentiation and Alizarin Red S Staining

This protocol is a general guideline for inducing osteogenesis in mesenchymal stem cells (MSCs) and quantifying mineralization.

Materials:

-

Basal medium (e.g., DMEM) with 10% FBS and antibiotics

-

Osteogenic induction medium: Basal medium supplemented with:

-

10 mM β-glycerophosphate disodium salt hydrate

-

50 µg/mL Ascorbic acid-2-phosphate

-

100 nM Dexamethasone

-

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) or 10% formalin

-

Alizarin Red S (ARS) staining solution (2% w/v, pH 4.1-4.3)

-

10% Acetic acid or 10% Cetylpyridinium (B1207926) chloride (for quantification)

Procedure:

-

Cell Seeding: Plate MSCs in a multi-well plate at an appropriate density and allow them to reach confluence in basal medium.

-

Induction of Differentiation: Replace the basal medium with osteogenic induction medium.

-

Medium Change: Change the osteogenic induction medium every 2-3 days for 14-21 days.

-

Alizarin Red S Staining: a. Aspirate the culture medium and wash the cells twice with PBS. b. Fix the cells with 4% PFA or 10% formalin for 15-30 minutes at room temperature. c. Wash the cells twice with distilled water. d. Add ARS staining solution to each well and incubate for 20-30 minutes at room temperature.[15] e. Aspirate the staining solution and wash the cells 3-5 times with distilled water until the wash is clear.[15] f. Visualize the red-orange mineralized nodules under a microscope.

-

Quantification of Mineralization: a. After imaging, add 10% acetic acid or 10% cetylpyridinium chloride to each well to destain for 15-30 minutes with gentle shaking. b. Transfer the supernatant to a microcentrifuge tube and centrifuge to pellet any debris. c. Measure the absorbance of the supernatant at 405 nm (for acetic acid) or 562 nm (for cetylpyridinium chloride).[2][15]

Vascular Smooth Muscle Cell (VSMC) Calcification

In pathological conditions such as chronic kidney disease, elevated phosphate levels contribute to vascular calcification, a process where vascular smooth muscle cells (VSMCs) transdifferentiate into osteoblast-like cells.[16] β-glycerophosphate is used in vitro to model this process.

Signaling Pathways Involved:

-

Phosphate-Induced Transdifferentiation: Similar to osteoblasts, VSMCs respond to elevated extracellular phosphate. This is mediated by the sodium-dependent phosphate cotransporter PiT-1.[17] Increased intracellular phosphate leads to the expression of osteogenic transcription factors like Runx2 and osterix, and a downregulation of smooth muscle cell markers.[15]

-

Alkaline Phosphatase (ALP) Activity: β-glycerophosphate-induced VSMC calcification is dependent on ALP activity.[2] ALP increases the local concentration of inorganic phosphate, driving the formation of hydroxyapatite (B223615) crystals.[2]

Insulin Secretion and Metabolic Regulation

Glycerol-3-phosphate is a key signaling molecule in glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.

Signaling Mechanisms:

-

Glycerol-3-Phosphate Shuttle: In β-cells, the glycerol-3-phosphate shuttle is active and contributes to the rise in the ATP/ADP ratio that triggers insulin secretion.[1] Glucose metabolism increases the NADH/NAD+ ratio, driving the conversion of DHAP to glycerol-3-phosphate in the cytosol. Glycerol-3-phosphate is then oxidized by mitochondrial glycerol-3-phosphate dehydrogenase, which donates electrons to the electron transport chain, contributing to ATP synthesis.[16]

-

The Glycerol Shunt: A recently discovered pathway, termed the "glycerol shunt," involves the hydrolysis of glycerol-3-phosphate to glycerol by glycerol-3-phosphate phosphatase (G3PP).[3][18] This pathway acts as a metabolic release valve, diverting excess glucose-derived carbons away from pathways that lead to insulin secretion.[3] By controlling the levels of glycerol-3-phosphate, G3PP modulates the strength of the insulin secretory response, particularly at high glucose concentrations, and may protect β-cells from glucotoxicity.[5][18]

Quantitative Data Summary: Insulin Secretion

| Parameter | Model | Condition | Result | Reference |

| Insulin Secretion | Isolated islets from β-cell G3PP-KO mice | High glucose (16.7 mM) | Elevated glucose-stimulated insulin secretion | [5] |

| Glycerol-3-Phosphate Content | Isolated islets from β-cell G3PP-KO mice | High glucose (16.7 mM) | Increased G3P content | [5] |

| ATP Production | Isolated islets from β-cell G3PP-KO mice | High glucose (16.7 mM) | Increased ATP production | [5] |

Role in Plant and Bacterial Signaling

The role of glycerol-3-phosphate in signaling extends beyond mammalian systems.

Plant Defense Signaling

In plants, glycerol-3-phosphate is a mobile signal that contributes to systemic acquired resistance (SAR), a broad-spectrum immune response.[19] Following pathogen recognition, G3P levels increase and it is transported throughout the plant, where it primes distal tissues for a more robust defense response.[19] This signaling is crucial for coordinating a plant-wide defense against subsequent infections.

Bacterial Signaling

In bacteria such as Pseudomonas aeruginosa, the homeostasis of intracellular glycerol-3-phosphate is critical for regulating virulence and biofilm formation.[20] Accumulation of G3P can impact quorum sensing, the production of virulence factors like pyocyanin, and motility.[7] This highlights the role of G3P as an intracellular signaling molecule that integrates metabolic status with group behaviors and pathogenicity.

Conclusion

This compound is a versatile and indispensable tool for researchers and drug development professionals investigating a wide range of cellular signaling events. Its dual functionality as a phosphate donor and a phosphatase inhibitor allows for the targeted manipulation and study of pathways crucial for bone formation, vascular health, metabolic regulation, and host-pathogen interactions. The ability of its hydrolysis product, inorganic phosphate, to act as a second messenger highlights a sophisticated layer of metabolic control over cellular signaling. A thorough understanding of the signaling networks modulated by glycerol phosphate, as outlined in this guide, is essential for the development of novel therapeutic strategies targeting diseases characterized by dysregulated cellular signaling and metabolism. Future research will likely further unravel the intricacies of glycerol phosphate-mediated signaling, solidifying its importance as a key regulatory molecule in biology.

References

- 1. diabetesjournals.org [diabetesjournals.org]

- 2. oricellbio.com [oricellbio.com]

- 3. Glycerol-3-phosphate phosphatase operates a glycerol shunt in pancreatic β-cells that controls insulin secretion and metabolic stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. Alizarin Red Staining: A Technique to Visualize Mineralization by Cultured Osteoblasts [jove.com]

- 7. researchgate.net [researchgate.net]

- 8. ixcellsbiotech.com [ixcellsbiotech.com]

- 9. journals.physiology.org [journals.physiology.org]

- 10. Phosphate as a Signaling Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phosphate-sensing mechanisms and functions of phosphate as a first messenger [jstage.jst.go.jp]

- 12. Extracellular phosphate sensing in mammals: what do we know? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Matrix mineralization in MC3T3-E1 cell cultures initiated by beta-glycerophosphate pulse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Optimization of the Alizarin Red S Assay by Enhancing Mineralization of Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 16. Glycerol phosphate shuttle - Wikipedia [en.wikipedia.org]

- 17. Cell Culture Systems for Studies of Bone and Tooth Mineralization - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Glycerol-3-phosphate phosphatase operates a glycerol shunt in pancreatic β-cells that controls insulin secretion and metabolic stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Glycerol-3-phosphate mediates rhizobia-induced systemic signaling in soybean - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. journals.asm.org [journals.asm.org]

A Technical Guide to the Function of β-Glycerophosphate in Osteoblast Differentiation

For Researchers, Scientists, and Drug Development Professionals

Abstract

β-glycerophosphate (BGP) is a ubiquitous and critical component of in vitro osteogenic differentiation media. Its primary role is to serve as a substrate for alkaline phosphatase, providing the inorganic phosphate (B84403) necessary for the formation of hydroxyapatite (B223615), the mineral component of bone. However, its function extends beyond that of a simple phosphate donor. The liberated inorganic phosphate acts as a potent signaling molecule, activating intracellular pathways crucial for the expression of the osteogenic phenotype. This guide provides an in-depth examination of the dual functions of β-glycerophosphate, detailing its mechanism of action, the signaling cascades it initiates, and standardized protocols for its use in research. It aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of how to effectively utilize and interpret data from BGP-induced osteoblast differentiation models.

Core Function: A Source of Inorganic Phosphate for Mineralization

The fundamental role of β-glycerophosphate in osteoblast differentiation is to provide a controlled source of inorganic phosphate (Pi), an essential component of bone mineral. Osteoblasts, particularly during maturation, express high levels of tissue-nonspecific alkaline phosphatase (TNAP or ALP) on their cell surface.[1][2] BGP acts as a substrate for TNAP, which hydrolyzes the ester bond of BGP, releasing free phosphate ions (Pi) and glycerol (B35011) into the local microenvironment.[3]

This enzymatic release of Pi is critical as it significantly increases the local concentration of phosphate ions. When the local concentrations of calcium (Ca²⁺) and phosphate (Pi) ions reach a critical supersaturation point, they precipitate to form hydroxyapatite [Ca₁₀(PO₄)₆(OH)₂], the inorganic mineral that confers hardness and rigidity to the bone's extracellular matrix (ECM), which is primarily composed of type I collagen.[4][5] Without an adequate phosphate source like BGP, the collagenous matrix secreted by osteoblasts will not mineralize, a condition known as osteoid.[5]

It is crucial to note that the concentration of BGP used is critical. While concentrations around 2-5 mM are often effective for inducing physiological, cell-mediated mineralization, higher concentrations (e.g., 10 mM) can lead to widespread, non-specific dystrophic mineralization and may induce cytotoxicity.[3][5][6] Studies have shown that 10 mM BGP can reduce TNAP expression by 40% and decrease cell viability.[5][6]

Signaling Role of Inorganic Phosphate

Beyond its structural role, the inorganic phosphate liberated from BGP acts as an intracellular signaling molecule that actively drives osteogenic gene expression.[4] This signaling cascade is a critical aspect of BGP's function in promoting a mature osteoblast phenotype.

Phosphate Transport and Sensing

Extracellular Pi is actively transported into osteoblasts via type III sodium-phosphate (Na/Pi) co-transporters, primarily PiT-1 (SLC20A1) and PiT-2 (SLC20A2).[7][8] The subsequent increase in intracellular Pi concentration is the trigger for downstream signaling events. This process constitutes a cellular "phosphate sensing" mechanism, allowing osteoblasts to modulate their function in response to extracellular Pi levels.[7][8][9]

Activation of MAPK Signaling Pathways

The increase in intracellular Pi concentration robustly activates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, particularly the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) cascade.[4][8]

-

ERK1/2 Pathway : Activation of Pi transporters triggers the phosphorylation and activation of the ERK1/2 pathway.[8][9] Activated ERK1/2 can then phosphorylate key osteogenic transcription factors, most notably Runt-related transcription factor 2 (Runx2).[10][11] Phosphorylation of Runx2 enhances its transcriptional activity, leading to the upregulation of a suite of genes essential for osteoblast maturation and function.

-

p38 MAPK Pathway : The p38 MAPK pathway is also involved in osteoblast differentiation and can be activated by various stimuli, including Bone Morphogenetic Protein-2 (BMP-2).[10] Like ERK1/2, p38 can also phosphorylate and activate Runx2, suggesting a convergence of signaling pathways on this master regulator.[10]

Upregulation of Osteogenic Genes

The activation of Runx2 and other transcription factors like Osterix (Sp7) by Pi-induced signaling leads to increased expression of critical osteogenic marker genes.[12][13] These include:

-

Early Markers : Alpl (Alkaline phosphatase), essential for Pi generation, and Col1a1 (Collagen type I), the primary structural protein of the bone matrix.[12][14]

-

Late Markers : Bglap (Osteocalcin, OCN) and Ibsp (Bone Sialoprotein), which are secreted by mature osteoblasts and play roles in regulating mineral deposition and bone quality.[12][13][14]

Quantitative Data on β-Glycerophosphate Effects

The following tables summarize quantitative findings from various studies on the effects of BGP on osteoblast differentiation.

Table 1: Effect of β-Glycerophosphate Concentration on Osteoblast Differentiation Markers

| Cell Type | BGP Concentration | Duration | Outcome | Reference(s) |

| MC3T3-E1 | 10 mM | 24 hours | ~80% of BGP hydrolyzed to inorganic phosphate. | [3] |

| Rat Calvarial Osteoblasts | 2 mM | 14 days | Abundant, organized "trabecular" bone nodule formation. | [5] |

| Rat Calvarial Osteoblasts | 5-10 mM | 14 days | Widespread, dystrophic mineralization; decreased cell viability (LDH release increased). | [5] |

| Mouse Calvarial Osteoblasts | 10 mM | - | Reduced TNAP expression by 40% compared to 2-5 mM. | [6] |

| IDG-SW3 | 10 mM vs 5 mM | 21 days | 50% increase in mineral deposition (Alizarin Red S); 50% increase in Dmp1 expression (osteocytogenesis). | [15] |

| Rat Osteoblasts (early passage) | 10 mM | - | 10-30% increase in ALP activity; up to a 2-fold increase in ALP mRNA. | [16] |

| Saos-2 Cells | 10 mM | >4 days | Significant reduction in cell numbers compared to no BGP control. | [13][17] |

Table 2: Common Osteogenic Differentiation Media Formulations

| Component | Typical Concentration Range | Purpose | Reference(s) |

| β-Glycerophosphate | 2 - 10 mM | Source of inorganic phosphate for mineralization and signaling. | [18][19] |

| Ascorbic Acid / Asc-2-P | 50 µg/mL (approx. 280 µM) | Co-factor for collagen synthesis, promoting extracellular matrix formation. | [18][20] |

| Dexamethasone | 10 - 100 nM | Glucocorticoid that promotes commitment to the osteoblast lineage and upregulates Runx2. | [4][18][19] |

Experimental Protocols

General Osteoblast Differentiation Protocol

This protocol describes a standard method for inducing osteogenic differentiation in vitro.

-

Cell Seeding : Plate osteoprogenitor cells (e.g., MC3T3-E1, primary mesenchymal stem cells) in a suitable growth medium (e.g., α-MEM or DMEM with 10% FBS) and allow them to reach 90-100% confluence. Confluence is critical for initiating differentiation.

-

Induction of Differentiation : Once confluent, replace the growth medium with Osteogenic Differentiation Medium (ODM). A typical formulation is the growth medium supplemented with:

-

Culture Maintenance : Culture the cells for 14-28 days, replacing the ODM every 2-3 days.

-

Analysis : At desired time points (e.g., days 7, 14, 21), harvest the cells for analysis of osteogenic markers via Alizarin Red S staining (mineralization), ALP activity assay, or qRT-PCR for gene expression.

Alizarin Red S (ARS) Staining for Mineralization

This protocol visualizes and quantifies calcium deposition in the extracellular matrix.

-

Preparation : Carefully aspirate the culture medium from the wells.

-

Washing : Gently wash the cell monolayer twice with phosphate-buffered saline (PBS).

-

Fixation : Fix the cells by adding 10% neutral buffered formalin for 15-30 minutes at room temperature.[21][22]

-

Rinsing : Remove the formalin and wash the cells twice with an excess of deionized water.

-

Staining : Add 40 mM Alizarin Red S solution (pH 4.1-4.3) to each well, ensuring the cell layer is fully covered. Incubate for 20-30 minutes at room temperature.[22][23]

-

Final Washes : Aspirate the ARS solution and wash the wells four to five times with deionized water until the wash solution is clear.[23][24]

-

Visualization : Add PBS to the wells to prevent drying and visualize the red/orange mineralized nodules using a bright-field microscope.

-

(Optional) Quantification : To quantify, add 10% acetic acid to each well and incubate for 30 minutes with shaking to dissolve the stain. Neutralize the slurry with 10% ammonium (B1175870) hydroxide (B78521) and measure the absorbance of the supernatant at 405 nm.[23]

Alkaline Phosphatase (ALP) Activity Assay

This colorimetric assay measures the enzymatic activity of ALP, an early marker of osteoblast differentiation.

-

Cell Lysis : Wash cells with PBS and lyse them using a suitable lysis buffer (e.g., 0.1% Triton X-100). The cell lysate can be cleared by centrifugation.

-

Substrate Preparation : Prepare a working solution of p-nitrophenyl phosphate (pNPP) in an appropriate buffer (e.g., AMP buffer).

-

Enzymatic Reaction : Add a volume of cell lysate to a 96-well plate. To initiate the reaction, add the pNPP substrate solution to each well.[2]

-

Incubation : Incubate the plate at 37°C for 15-60 minutes, allowing the ALP in the lysate to convert the colorless pNPP to the yellow p-nitrophenol.

-

Stopping the Reaction : Stop the reaction by adding a stop solution, typically 0.1-3 N NaOH.

-

Measurement : Measure the absorbance of the yellow product at 405 nm using a microplate reader.[2]

-

Quantification : Calculate ALP activity relative to the total protein content of the lysate (determined by a BCA or Bradford assay) and express as units per mg of protein. A standard curve using known concentrations of p-nitrophenol should be used for absolute quantification.[2]

Conclusion

β-glycerophosphate is an indispensable tool in the field of bone biology, serving a dual purpose in osteoblast differentiation. It is not only a passive source of phosphate for the biomineralization of the extracellular matrix but also an active initiator of intracellular signaling cascades, primarily through the ERK1/2 MAPK pathway, that drive the expression of the mature osteoblast phenotype. A thorough understanding of its concentration-dependent effects and its synergistic action with other osteogenic supplements is paramount for designing robust experiments and accurately interpreting their outcomes. This guide provides the foundational knowledge and practical protocols necessary for researchers to leverage BGP effectively in their studies of bone formation, regeneration, and pathology.

References

- 1. ahajournals.org [ahajournals.org]

- 2. drmillett.com [drmillett.com]

- 3. Mechanism of action of beta-glycerophosphate on bone cell mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of dexamethasone, ascorbic acid and β-glycerophosphate on the osteogenic differentiation of stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Osteoblasts sense extracellular levels of phosphate to control the local expression of phosphatases for matrix mineralisation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Role of phosphate sensing in bone and mineral metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. p38 MAPK Signaling in Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. e-jbm.org [e-jbm.org]

- 12. Mitogen-activated Protein Kinase (MAPK)-regulated Interactions between Osterix and Runx2 Are Critical for the Transcriptional Osteogenic Program - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Differing responses of osteogenic cell lines to β-glycerophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 15. β-glycerophosphate, not low magnitude fluid shear stress, increases osteocytogenesis in the osteoblast-to-osteocyte cell line IDG-SW3 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journal.hep.com.cn [journal.hep.com.cn]

- 17. researchgate.net [researchgate.net]

- 18. Osteogenic Differentiation of Mesenchymal Stem Cells by Mimicking the Cellular Niche of the Endochondral Template - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Osteogenic differentiation [bio-protocol.org]

- 20. oncotarget.com [oncotarget.com]

- 21. Optimization of the Alizarin Red S Assay by Enhancing Mineralization of Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Alizarin Red Staining: A Technique to Visualize Mineralization by Cultured Osteoblasts [jove.com]

- 23. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 24. sigmaaldrich.com [sigmaaldrich.com]

The Dual Nature of β-Glycerophosphate: A Technical Guide to its Phosphatase Inhibitor Mechanism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium β-glycerophosphate hydrate (B1144303) is a widely utilized compound in biomedical research, primarily known for its role as a phosphate (B84403) donor in cell culture media to induce osteogenic differentiation and mineralization. However, its function as a phosphatase inhibitor represents a critical, and often overlooked, aspect of its biochemical activity. This technical guide provides an in-depth exploration of the core mechanism by which β-glycerophosphate inhibits phosphatases, offering insights for researchers in cell biology, signal transduction, and drug development. Understanding this dual functionality is paramount for the accurate interpretation of experimental results and for harnessing its full potential in research applications.

Core Mechanism of Phosphatase Inhibition

β-Glycerophosphate primarily functions as a competitive inhibitor of certain phosphatases, particularly alkaline phosphatases.[1][2] The inhibition kinetics have also been described as "mixed," although with a predominantly competitive component.[1][3] This inhibition occurs due to the structural similarity between β-glycerophosphate and endogenous phosphate-containing substrates.

The core of the inhibitory mechanism lies in the ability of β-glycerophosphate to bind to the active site of the phosphatase, thereby preventing the binding and subsequent dephosphorylation of the enzyme's natural substrates. As a competitive inhibitor, the degree of inhibition is dependent on the relative concentrations of β-glycerophosphate and the substrate.

While its inhibitory effects on alkaline phosphatases are well-documented, β-glycerophosphate is also broadly characterized as a serine/threonine phosphatase inhibitor .[4] This suggests a wider range of action that can impact numerous signaling pathways within the cell.

Quantitative Analysis of Phosphatase Inhibition

While β-glycerophosphate is widely acknowledged as a phosphatase inhibitor, specific inhibitory constants such as the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀) are not extensively reported in publicly available literature. This presents a notable knowledge gap. However, the established protocols for determining these values can be readily applied to β-glycerophosphate. The following table outlines the types of phosphatases inhibited and notes the general lack of specific quantitative data.

| Phosphatase Target | Type of Inhibition | Reported Kᵢ / IC₅₀ Values |

| Calf Intestinal Alkaline Phosphatase | Mixed, Predominantly Competitive[1][3] | Not widely reported |

| Hymenolepis diminuta Alkaline Phosphatase | Competitive[2] | Not specified in available abstracts |

| Serine/Threonine Phosphatases (e.g., PP1, PP2A) | General Inhibition[4] | Not widely reported |

Researchers are encouraged to determine these constants empirically for their specific experimental systems to gain a more precise understanding of the inhibitory potency of β-glycerophosphate.

Signaling Pathways Modulated by β-Glycerophosphate Inhibition

The role of β-glycerophosphate as a phosphatase inhibitor has significant implications for intracellular signaling cascades that are regulated by phosphorylation. Two key pathways often studied in the context of β-glycerophosphate's effects on osteogenesis are the Extracellular signal-regulated kinase (ERK) pathway and the Wnt signaling pathway.

ERK1/2 Signaling Pathway

The ERK1/2 pathway is a critical regulator of cell proliferation, differentiation, and survival. The activity of this pathway is tightly controlled by a balance of kinases (MEK1/2) and phosphatases (e.g., protein phosphatase 2A [PP2A], dual-specificity phosphatases [DUSPs/MKPs]). By inhibiting serine/threonine phosphatases like PP2A, β-glycerophosphate can potentiate or sustain the phosphorylation of ERK1/2, leading to prolonged downstream signaling.

ERK1/2 signaling pathway and the inhibitory point of β-glycerophosphate.

Non-Canonical Wnt Signaling Pathway

Recent evidence suggests that inorganic phosphate, which can be derived from the hydrolysis of β-glycerophosphate by alkaline phosphatase, promotes osteogenic differentiation through the non-canonical Wnt signaling pathway.[5] This pathway involves the activation of downstream effectors such as c-Jun N-terminal kinase (JNK). While this effect is primarily attributed to the phosphate moiety, the potential role of β-glycerophosphate as a phosphatase inhibitor in modulating this pathway warrants further investigation, as phosphatases are known to regulate various components of Wnt signaling.

Non-canonical Wnt signaling and a potential inhibitory point for β-glycerophosphate.

Experimental Protocols

Protocol 1: Determination of Inhibitory Constant (Kᵢ) for β-Glycerophosphate Against Alkaline Phosphatase

This protocol adapts a standard p-nitrophenyl phosphate (pNPP) colorimetric assay to determine the Kᵢ of β-glycerophosphate as a competitive inhibitor.

Materials:

-

Purified alkaline phosphatase (e.g., calf intestinal)

-

p-Nitrophenyl phosphate (pNPP) substrate

-

Disodium β-glycerophosphate hydrate (inhibitor)

-

Assay buffer (e.g., 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8)

-

Stop solution (e.g., 3 M NaOH)

-

96-well microplate

-

Microplate reader (405 nm)

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of pNPP in the assay buffer.

-

Prepare a series of dilutions of β-glycerophosphate in the assay buffer.

-

Prepare a working solution of alkaline phosphatase in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, set up reactions containing a fixed concentration of alkaline phosphatase and varying concentrations of pNPP.

-

For each pNPP concentration, set up a series of reactions with different concentrations of β-glycerophosphate (including a zero-inhibitor control).

-

Bring the final volume in each well to a consistent level with the assay buffer.

-

-

Enzyme Reaction:

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding the pNPP substrate to all wells.

-

Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.

-

-

Stop Reaction and Read Absorbance:

-

Stop the reaction by adding the stop solution to each well.

-

Measure the absorbance at 405 nm.

-

-

Data Analysis:

-

Calculate the reaction velocity (V) for each substrate and inhibitor concentration.

-

Generate a Lineweaver-Burk plot (1/V vs. 1/[S]) for each inhibitor concentration.

-

For competitive inhibition, the lines will intersect on the y-axis.

-

Determine the apparent Kₘ for each inhibitor concentration from the x-intercepts (-1/Kₘᵃᵖᵖ).

-

Plot the apparent Kₘ values against the inhibitor concentration. The slope of this line will be Kₘ/Kᵢ.

-

Calculate Kᵢ from the slope.

-

Protocol 2: Experimental Workflow to Differentiate Phosphatase Inhibition from Phosphate Donation

This workflow utilizes a non-hydrolyzable phosphonate (B1237965) analog of glycerol (B35011) phosphate and a specific alkaline phosphatase inhibitor to dissect the dual roles of β-glycerophosphate in a cell-based assay, such as osteoblast differentiation.

Workflow to distinguish inhibitor vs. phosphate donor effects of β-glycerophosphate.

Interpretation of Expected Outcomes:

-

β-Glycerophosphate: Should induce ALP activity, mineralization, osteogenic gene expression, and potentially p-ERK levels.

-

Non-hydrolyzable Analog: If this compound inhibits phosphatases but cannot be hydrolyzed, any observed effects (e.g., increased p-ERK) would be due to phosphatase inhibition. A lack of mineralization would confirm the necessity of phosphate donation for this process.

-

β-Glycerophosphate + Levamisole: Levamisole inhibits tissue non-specific alkaline phosphatase.[6][7] In this condition, the hydrolysis of β-glycerophosphate would be reduced. If mineralization and osteogenic gene expression are attenuated, it highlights the importance of the phosphate donor role. Any remaining effects on signaling (e.g., p-ERK) could be attributed to the inhibition of other phosphatases not affected by levamisole.

Conclusion

Disodium β-glycerophosphate hydrate is a multifaceted molecule with significant, and separable, roles as both a phosphatase inhibitor and a phosphate donor. For researchers utilizing this compound, particularly in the context of cell differentiation and signaling, a nuanced understanding of its inhibitory mechanisms is crucial for the robust design and interpretation of experiments. The protocols and conceptual frameworks provided in this guide offer a foundation for further investigation into the precise molecular interactions and cellular consequences of β-glycerophosphate's inhibitory actions. Future research should focus on determining the specific inhibitory constants for a range of phosphatases to build a more complete quantitative picture of its activity.

References

- 1. Overview of Biologically Active Nucleoside Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein phosphatases 1 and 2A and their naturally occurring inhibitors: current topics in smooth muscle physiology and chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Studies on alkaline phosphatase: Inhibition by phosphate derivatives and the substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bostonbioproducts.com [bostonbioproducts.com]

- 5. Phosphate promotes osteogenic differentiation through non-canonical Wnt signaling pathway in human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cellsciences.com [cellsciences.com]

An In-depth Technical Guide to Glycerol Phosphate Disodium Salt Hydrate: Structure, Properties, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of glycerol (B35011) phosphate (B84403) disodium (B8443419) salt hydrate (B1144303). This document is intended to be a valuable resource for researchers and professionals in the fields of cell biology, biochemistry, and drug development, with a particular focus on its role in osteogenesis and biomineralization.

Chemical Structure and Physicochemical Properties

Glycerol phosphate disodium salt hydrate is an organic phosphate compound that serves as a crucial reagent in various biological research applications. It is the disodium salt of glycerol phosphate and exists in a hydrated form. The compound is a mixture of α- and β-isomers, with the β-isomer being commonly used in cell culture applications. It is typically supplied as a white, crystalline powder.[1]

Chemical Structure

The chemical structure of glycerol phosphate consists of a glycerol backbone with a phosphate group attached to one of the hydroxyl groups. The disodium salt form indicates that two sodium ions are associated with the phosphate group. The presence of "hydrate" in the name signifies that water molecules are incorporated into the crystal structure. The pentahydrate is a common form of this compound.

α-Glycerol phosphate: The phosphate group is attached to the C1 or C3 position of the glycerol molecule. β-Glycerol phosphate: The phosphate group is attached to the C2 position of the glycerol molecule.

Below is a representation of the chemical structure of β-glycerol phosphate.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Data |

| Molecular Formula | C₃H₇Na₂O₆P · xH₂O |

| Molecular Weight | 216.04 g/mol (anhydrous basis) |

| Appearance | White crystalline powder[1] |

| Solubility | Soluble in water |

| Melting Point | Varies with hydration state (e.g., pentahydrate: >300 °C) |

| CAS Number | 55073-41-1 (for the hydrate) |

| IUPAC Name | disodium;1,3-dihydroxypropan-2-yl phosphate;hydrate[1] |

| Synonyms | Sodium glycerophosphate, β-Glycerophosphate disodium salt |

Role in Osteoblast Differentiation and Mineralization

β-Glycerol phosphate is widely used in cell culture to induce the differentiation of osteoblasts and promote the mineralization of the extracellular matrix.[2][3] It serves as a source of inorganic phosphate (Pi), which is a critical component of hydroxyapatite, the primary mineral constituent of bone.

The addition of β-glycerol phosphate to osteogenic differentiation media, typically at concentrations ranging from 2 to 10 mM, leads to an increase in the local concentration of phosphate ions.[2][4] This increase in phosphate, in synergy with other components of the osteogenic medium such as ascorbic acid and dexamethasone (B1670325), triggers a cascade of events that lead to the deposition of a mineralized matrix by osteoblasts.[2][5][6]

Signaling Pathways

The elevated concentration of inorganic phosphate resulting from the hydrolysis of β-glycerol phosphate by alkaline phosphatase acts as a signaling molecule, activating intracellular pathways that promote osteogenic gene expression. Key signaling pathways implicated in this process include:

-

ERK1/2 Pathway: Inorganic phosphate has been shown to activate the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) pathway, which is a critical regulator of osteoblast proliferation and differentiation.

-

Non-canonical Wnt Signaling: Recent studies have indicated that phosphate can promote osteogenic differentiation through the activation of the non-canonical Wnt signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, particularly in the context of in vitro mineralization assays.

Preparation of Osteogenic Differentiation Medium

A typical osteogenic differentiation medium includes a basal medium supplemented with fetal bovine serum, antibiotics, ascorbic acid, dexamethasone, and β-glycerol phosphate.

Materials:

-

Basal medium (e.g., DMEM, α-MEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Ascorbic acid 2-phosphate

-

Dexamethasone

-

β-Glycerol phosphate disodium salt hydrate

Procedure:

-

Prepare the basal medium according to the manufacturer's instructions.

-

Supplement the basal medium with 10% (v/v) FBS and 1% (v/v) Penicillin-Streptomycin.

-

Add ascorbic acid 2-phosphate to a final concentration of 50 µg/mL.[2]

-

Add dexamethasone to a final concentration of 100 nM.[4]

-

Add β-glycerol phosphate disodium salt hydrate to a final concentration of 10 mM.[2][4][6]

-

Filter-sterilize the complete osteogenic differentiation medium using a 0.22 µm filter.

-

Store the medium at 4°C for up to two weeks.

In Vitro Mineralization Assay Workflow

The following diagram illustrates a typical workflow for an in vitro mineralization experiment using osteoblasts or mesenchymal stem cells.

Alizarin Red S Staining for Calcium Deposition

Alizarin Red S is a dye that specifically binds to calcium salts, forming a red-orange precipitate. It is widely used to visualize and quantify mineral deposition in cell cultures.[7][8]

Materials:

-

Phosphate-Buffered Saline (PBS)

-

10% (v/v) Formalin solution

-

Alizarin Red S (ARS) staining solution (2% w/v in distilled water, pH 4.1-4.3)[9]

-

Distilled water

Procedure:

-

Aspirate the culture medium from the cell culture plate.[7]

-

Gently wash the cells twice with PBS.[7]

-

Fix the cells with 10% formalin for 15-30 minutes at room temperature.[7][9]

-

Wash the fixed cells three times with distilled water.

-

Add the Alizarin Red S staining solution to each well, ensuring the cell layer is completely covered.

-

Incubate for 20-45 minutes at room temperature.[9]

-

Aspirate the staining solution and wash the wells four to five times with distilled water to remove excess stain.[7]

-

Visualize the stained mineralized nodules under a bright-field microscope.

For quantification:

-

After the final wash, add a destaining solution (e.g., 10% acetic acid) to each well.

-

Incubate with gentle shaking to elute the bound stain.

-

Transfer the colored solution to a 96-well plate and measure the absorbance at a wavelength of 405 nm.

Von Kossa Staining for Phosphate Deposits

The von Kossa staining method is a histological technique used to detect phosphate deposits, which are indicative of mineralization. In this method, silver nitrate (B79036) reacts with phosphate to form silver phosphate, which is then reduced to black metallic silver by light.[10][11]

Materials:

-

Distilled water

-

5% (w/v) Silver nitrate solution[12]

-

5% (w/v) Sodium thiosulfate (B1220275) solution[12]

-

Nuclear Fast Red or other suitable counterstain

Procedure:

-

Fix the cells as described in the Alizarin Red S protocol.

-

Wash the fixed cells thoroughly with distilled water.

-

Incubate the cells with a 5% silver nitrate solution under a bright light (e.g., UV lamp or direct sunlight) for 30-60 minutes, or until the calcium phosphate deposits turn black.[4][13]

-

Wash the cells thoroughly with distilled water.

-

Incubate with 5% sodium thiosulfate for 5 minutes to remove unreacted silver.[4][13]

-

Wash again with distilled water.

-

Counterstain with Nuclear Fast Red for 5 minutes.

-

Wash with distilled water and visualize under a microscope. Mineralized areas will appear black, and cell nuclei will be stained red.

Analytical Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to identify the functional groups present in this compound. The spectrum would be expected to show characteristic absorption bands for the following groups:

-

O-H stretching: A broad band in the region of 3600-3200 cm⁻¹, corresponding to the hydroxyl groups of glycerol and the water of hydration.

-

C-H stretching: Bands in the region of 3000-2800 cm⁻¹ due to the stretching vibrations of the C-H bonds in the glycerol backbone.

-

P=O stretching: A strong absorption band around 1250-1150 cm⁻¹ characteristic of the phosphate group.

-

P-O-C stretching: Bands in the region of 1100-950 cm⁻¹ corresponding to the stretching of the phosphate ester linkage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of glycerol phosphate.

-

¹H NMR: The proton NMR spectrum would show signals corresponding to the non-equivalent protons on the glycerol backbone. The chemical shifts and coupling patterns would allow for the assignment of each proton.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbon atoms of the glycerol backbone. The chemical shifts would be influenced by the presence of the hydroxyl and phosphate groups.

Conclusion

This compound is an indispensable reagent in biomedical research, particularly for studies involving bone biology and tissue engineering. Its ability to serve as a reliable source of inorganic phosphate makes it a key component of osteogenic differentiation media, enabling the in vitro study of mineralization and the screening of potential therapeutic agents for bone-related disorders. This guide provides a foundational understanding of its chemical properties and practical applications, offering researchers the necessary information to effectively utilize this compound in their experimental work.

References

- 1. beta-Glycerophosphate disodium salt hydrate | C3H9Na2O7P | CID 16219387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. This compound | 55073-41-1 | Benchchem [benchchem.com]

- 4. Osteogenic differentiation [bio-protocol.org]

- 5. mdpi.com [mdpi.com]

- 6. CN106434539A - Osteogenic induction medium and osteogenic differentiation method - Google Patents [patents.google.com]

- 7. Alizarin Red Staining: A Technique to Visualize Mineralization by Cultured Osteoblasts [jove.com]

- 8. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 9. ixcellsbiotech.com [ixcellsbiotech.com]

- 10. stainsfile.com [stainsfile.com]

- 11. Von Kossa and his staining technique - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bio-protocol.org [bio-protocol.org]

- 13. boneandcancer.org [boneandcancer.org]

An In-depth Technical Guide to the Metabolic Pathway of Glycerol Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The glycerol (B35011) phosphate (B84403) pathway is a central hub in cellular metabolism, critically linking carbohydrate and lipid metabolism. This pathway is responsible for the synthesis of glycerol-3-phosphate (G3P), a fundamental precursor for the backbone of all glycerolipids, including triglycerides and phospholipids (B1166683). Beyond its role in lipid biosynthesis, the glycerol phosphate shuttle, a key component of this pathway, is integral to cellular bioenergetics by facilitating the transport of reducing equivalents from the cytosol to the mitochondria. Dysregulation of the glycerol phosphate pathway is implicated in numerous metabolic disorders, including obesity and type 2 diabetes, making its constituent enzymes attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the core pathway, its regulatory mechanisms, and its intersection with other major metabolic routes. It includes detailed experimental protocols for studying key enzymes and metabolites, a compilation of quantitative data to facilitate comparative analysis, and visual diagrams of the associated signaling and experimental workflows.

The Core Glycerol Phosphate Pathway

The glycerol phosphate pathway primarily involves the conversion of glycolytic intermediates or glycerol itself into glycerol-3-phosphate (G3P). This can occur through two main routes:

-

From Glycolysis: The most common route in many tissues is the reduction of dihydroxyacetone phosphate (DHAP), an intermediate of glycolysis, to G3P. This reaction is catalyzed by the cytosolic enzyme glycerol-3-phosphate dehydrogenase 1 (GPD1) and utilizes NADH as a reducing agent.[1][2]

-

From Glycerol: In tissues such as the liver and kidney, which express glycerol kinase (GK) , G3P can be directly synthesized from glycerol through phosphorylation, a reaction that consumes one molecule of ATP.[3][4] Adipocytes, however, have very low glycerol kinase activity and thus primarily rely on the glycolytic route for G3P synthesis.[5]

G3P stands at a critical metabolic intersection. It serves as the primary backbone for the synthesis of triglycerides for energy storage and phospholipids for membrane biogenesis. The initial and rate-limiting step in glycerolipid synthesis is the acylation of G3P by glycerol-3-phosphate acyltransferase (GPAT) .[6]

Key Enzymes and Reactions

The central reactions of the glycerol phosphate pathway are catalyzed by two key enzymes:

-

Glycerol Kinase (GK): This enzyme catalyzes the phosphorylation of glycerol to G3P.

-

Reaction: Glycerol + ATP → Glycerol-3-Phosphate + ADP

-

-

Glycerol-3-Phosphate Dehydrogenase (GPD): This enzyme exists in two isoforms with distinct localizations and functions:

-

Cytosolic GPD (GPD1): Catalyzes the reversible conversion of DHAP to G3P, using NADH/NAD+ as a cofactor.[2]

-

Mitochondrial GPD (GPD2): Located on the inner mitochondrial membrane, this enzyme catalyzes the irreversible oxidation of G3P back to DHAP, transferring electrons to the electron transport chain via FAD.[7]

-

The Glycerol Phosphate Shuttle

The glycerol phosphate shuttle is a crucial mechanism, particularly in tissues with high energy demands like the brain and skeletal muscle, for the regeneration of cytosolic NAD+ from NADH produced during glycolysis.[2] This shuttle facilitates the transfer of reducing equivalents from the cytosol into the mitochondria for oxidative phosphorylation.

The shuttle operates through the concerted action of the cytosolic and mitochondrial isoforms of GPD:

-

Cytosolic Step: Cytosolic GPD1 reduces DHAP to G3P, oxidizing cytosolic NADH to NAD+.

-

Mitochondrial Step: G3P is then oxidized back to DHAP by mitochondrial GPD2 on the inner mitochondrial membrane. The electrons from this oxidation are transferred to FAD, forming FADH2, which then donates the electrons to the electron transport chain at coenzyme Q.

This process allows for the continuous operation of glycolysis by regenerating the necessary NAD+ in the cytosol.

Regulation of the Glycerol Phosphate Pathway

The flux through the glycerol phosphate pathway is tightly regulated by several factors, including substrate availability, hormonal signals, and the allosteric regulation of its key enzymes.

-

Substrate Availability: The concentration of DHAP from glycolysis and the availability of glycerol are primary determinants of G3P synthesis.

-

Hormonal Control: Insulin promotes the uptake of glucose, leading to increased glycolytic flux and consequently, an increased supply of DHAP for G3P synthesis.

-

Enzyme Regulation:

-

Glycerol Kinase (GK): The activity of GK is regulated by allosteric effectors. For instance, it is inhibited by the glycolytic intermediate fructose (B13574) 1,6-bisphosphate.[8]

-

Glycerol-3-Phosphate Acyltransferase (GPAT): As the rate-limiting enzyme in triglyceride synthesis, GPAT is a key regulatory point. Its expression is under the transcriptional control of sterol regulatory element-binding protein-1 (SREBP-1).[6]

-

Interconnection with Other Metabolic Pathways

The glycerol phosphate pathway is intricately linked with several major metabolic pathways:

-

Glycolysis and Gluconeogenesis: The pathway directly utilizes the glycolytic intermediate DHAP. Conversely, G3P can be converted back to DHAP, which can then enter the gluconeogenic pathway for glucose synthesis, primarily in the liver.[3]

-

Lipid Synthesis: G3P is the essential precursor for the synthesis of triglycerides and phospholipids, thus directly linking carbohydrate metabolism to lipid storage and membrane formation.

-

Tricarboxylic Acid (TCA) Cycle: Through the glycerol phosphate shuttle, the pathway provides reducing equivalents to the electron transport chain, which is coupled to the TCA cycle for ATP production. Studies have shown that a significant portion of glycerol can be metabolized through the TCA cycle before entering gluconeogenesis.[3]

Quantitative Data

Table 1: Kinetic Parameters of Key Enzymes in the Glycerol Phosphate Pathway

| Enzyme | Organism/Tissue | Substrate | Km | Vmax | Reference(s) |

| Glycerol Kinase (GK) | Human (recombinant) | Glycerol | 5.022 µM | 1.548 U/mg protein | [8] |

| Human (recombinant) | ATP | 0.767 mM | 1.130 U/mg protein | [8] | |

| Human (recombinant) | Phosphoenolpyruvate (B93156) | 0.223 mM | 1.585 U/mg protein | [8] | |

| Glyceraldehyde-3-Phosphate Dehydrogenase | Mycobacterium tuberculosis | Phosphate | 6 ± 1 mM | 1450 ± 70 min-1 | [9] |

| Mycobacterium tuberculosis | Arsenate | 6.2 ± 0.6 mM | 1590 ± 40 min-1 | [9] |

Table 2: Metabolite Concentrations in the Glycerol Phosphate Pathway

| Metabolite | Cell Type/Tissue | Condition | Concentration | Reference(s) |

| Glycerol-3-Phosphate (Gro3P) | Rat Hepatocytes | 5 mM Glucose | 2 mM | [6] |

| Rat Hepatocytes | 25 mM Glucose | 4.5 mM | [6] | |

| Dihydroxyacetone Phosphate (DHAP) | Rat Hepatocytes | 5 mM Glucose | 0.03 mM | [6] |

| Rat Hepatocytes | 25 mM Glucose | 0.095 mM | [6] |

Table 3: Enzyme Activity in Different Physiological States

| Enzyme | Tissue | Condition | Activity Change | Reference(s) |

| Glycerol-3-Phosphate Dehydrogenase | Human Adipose Tissue | Obesity | ~2-fold higher than lean individuals | [5] |

Experimental Protocols

Protocol for Glycerol Kinase (GK) Activity Assay (Coupled Spectrophotometric Method)

This protocol is adapted from established methods for measuring GK activity by coupling the production of ADP to the oxidation of NADH.[1][8]

Principle: The ADP produced from the GK reaction is used by pyruvate (B1213749) kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate. Pyruvate is then reduced to lactate (B86563) by lactate dehydrogenase (LDH), a reaction that oxidizes NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically and is proportional to the GK activity.

Materials:

-

Reagents:

-

Triethanolamine (TEA) buffer (0.1 M, pH 7.4)

-

Glycine buffer (0.4 M, pH 8.9) containing 45 mM potassium carbonate

-

ATP solution (e.g., 100 mM stock)

-

NADH solution (e.g., 10 mM stock)

-

Phosphoenolpyruvate (PEP) solution (e.g., 50 mM stock)

-

Lactate Dehydrogenase (LDH) (e.g., 1000 U/mL)

-

Pyruvate Kinase (PK) (e.g., 500 U/mL)

-

MgSO4 solution (e.g., 1 M stock)

-

Reduced Glutathione (GSH) solution (e.g., 100 mM stock)

-

Glycerol solution (e.g., 1 M stock)

-

Enzyme sample (cell or tissue lysate)

-

-

Equipment:

-

Spectrophotometer capable of reading at 340 nm

-

Cuvettes (1 cm path length)

-

Water bath or incubator at 25°C

-

Pipettes

-

Procedure:

-

Prepare a Reagent Mix: For each reaction, prepare a reagent mix containing:

-

ATP: final concentration 8.5 mM

-

NADH: final concentration 1.22 mM

-

PEP: final concentration 2.0 mM

-

LDH: final concentration 15.3 U/mL

-

PK: final concentration 7.0 U/mL

-

MgSO4: final concentration 28.0 mM

-

GSH: final concentration 26.0 mM

-

Adjust the pH to 7.4.

-

-

Set up the Reaction: In a cuvette, add the following in order:

-

2.1 mL of Carbonate-glycine buffer

-

0.7 mL of Reagent Mix

-

0.1 mL of 0.1 M Glycerol

-

-

Equilibration: Incubate the cuvette in the spectrophotometer at 25°C for 3-4 minutes to allow the temperature to equilibrate and to establish a baseline rate.

-

Initiate the Reaction: Add 0.1 mL of the appropriately diluted enzyme sample to the cuvette and mix gently.

-

Measure Absorbance: Immediately start recording the absorbance at 340 nm for 6-8 minutes.

-

Data Analysis: Determine the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve. A short lag period may be observed.

Calculation: The activity of GK is calculated using the Beer-Lambert law. One unit of GK activity is defined as the amount of enzyme that catalyzes the oxidation of one micromole of NADH per minute under the specified conditions.

Protocol for Glycerol-3-Phosphate Dehydrogenase (GPDH) Activity Assay (Colorimetric)

This protocol is based on commercially available kits for the colorimetric determination of GPDH activity.[10][11]

Principle: In the presence of its substrate, GPDH generates an intermediate that reduces a colorless probe to a colored product with strong absorbance at 450 nm. The rate of color development is proportional to the GPDH activity.

Materials:

-

Reagents (typically provided in a kit):

-

GPDH Assay Buffer

-

GPDH Substrate

-

GPDH Probe

-

NADH Standard

-

GPDH Positive Control

-

-

Equipment:

-

96-well clear flat-bottom plate

-

Microplate reader capable of reading at 450 nm

-

Homogenizer

-

Centrifuge

-

Pipettes

-

Procedure:

-

Sample Preparation:

-

Tissues (10 mg): Homogenize in 200 µL of ice-cold GPDH Assay Buffer.

-

Cells (1 x 10^6): Resuspend in 200 µL of ice-cold GPDH Assay Buffer and lyse by homogenization or sonication.

-

Centrifuge the homogenate at 12,000 x g for 5 minutes at 4°C to remove insoluble material. The supernatant is the sample.

-

-

Standard Curve Preparation: Prepare a series of NADH standards by diluting the stock NADH standard in GPDH Assay Buffer.

-

Reaction Setup:

-

Add 1-50 µL of sample to duplicate wells of the 96-well plate. Adjust the final volume to 50 µL with GPDH Assay Buffer.

-

For unknown samples, it is recommended to test several dilutions.

-

Prepare a background control for each sample containing the sample but no substrate.

-

Add the prepared NADH standards to separate wells.

-

-

Prepare Reaction Mix: For each well, prepare a reaction mix containing GPDH Assay Buffer, GPDH Substrate, and GPDH Probe according to the kit instructions.

-

Initiate the Reaction: Add 50 µL of the Reaction Mix to each well containing the standards and samples. Mix well.

-

Incubation and Measurement: Incubate the plate at 37°C and measure the absorbance at 450 nm in kinetic mode for 20-60 minutes. It is recommended to take readings every minute.

-

Data Analysis:

-

Subtract the background control reading from the sample readings.

-

Plot the NADH standard curve (A450 vs. nmol of NADH).

-

Determine the rate of the reaction for each sample (ΔA450/min).

-

Calculate the GPDH activity in the sample based on the standard curve.

-

Protocol for Quantification of Glycerol-3-Phosphate (G3P) (GC-MS Method)

This protocol provides a method for the accurate quantification of G3P from biological samples using Gas Chromatography-Mass Spectrometry (GC-MS).[6]

Principle: G3P is extracted from the tissue, derivatized to make it volatile, and then separated and quantified by GC-MS. An internal standard is used for accurate quantification.

Materials:

-

Reagents:

-

Extraction solvent (e.g., 80% ethanol)

-

Internal standard (e.g., ribitol)

-

Derivatization agent (e.g., N-Methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)

-

Milli-Q water

-

-

Equipment:

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

-

Centrifuge

-

Vortex mixer

-

Nitrogen evaporator

-

Glass test tubes

-

GC vials

-

Procedure:

-

Sample Collection and Extraction:

-

Collect and weigh the tissue sample (~10-100 mg).

-

Homogenize the tissue in the extraction solvent.

-

Add a known amount of the internal standard (e.g., 2 µg of ribitol) to the extract.

-

-

Sample Cleanup:

-

Centrifuge the extract at 18,000 x g for 15 minutes.

-

Transfer the supernatant to a new glass test tube.

-

Dry the extract under a stream of nitrogen gas.

-

Resuspend the dried extract in a small volume of water (e.g., 250 µL) and vortex.

-

Centrifuge to pellet any insoluble material.

-

Transfer the supernatant to a fresh microfuge tube and incubate at -80°C for 30 minutes.

-

Thaw the samples and centrifuge again at 18,000 x g for 6 minutes.

-

Transfer the final supernatant to a GC vial and dry completely under nitrogen.

-

-

Derivatization:

-

Add the derivatization agent (e.g., MSTFA) to the dried sample in the GC vial.

-

Incubate to allow for complete derivatization.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Use an appropriate temperature program for the GC to separate the components.

-

Operate the MS in selective ion mode to detect and quantify the characteristic ions of derivatized G3P and the internal standard.

-

-

Data Analysis:

-

Create a standard curve by analyzing known amounts of G3P.

-

Quantify the amount of G3P in the sample by comparing the peak area of G3P to that of the internal standard and using the standard curve.

-

Visualizations

Signaling Pathways

Caption: The core reactions of the glycerol phosphate pathway.

Caption: The glycerol phosphate shuttle mechanism.

Experimental Workflows

References

- 1. Hepatic glycerol shunt and glycerol-3-phosphate phosphatase control liver metabolism and glucodetoxification under hyperglycemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Effects of Visceral Adiposity on Glycerol Pathways in Gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. researchgate.net [researchgate.net]

- 6. Identification of a mammalian glycerol-3-phosphate phosphatase: Role in metabolism and signaling in pancreatic β-cells and hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glycerol-3-phosphate dehydrogenase - Wikipedia [en.wikipedia.org]

- 8. Expression and characterisation of human glycerol kinase: the role of solubilising agents and molecular chaperones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinetic and Mechanistic Characterization of the Glyceraldehyde 3-Phosphate Dehydrogenase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kinetic regulation of the mitochondrial glycerol-3-phosphate dehydrogenase by the external NADH dehydrogenase in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Hepatic glycerol shunt and glycerol-3-phosphate phosphatase control liver metabolism and glucodetoxification under hyperglycemia – Molecular Metabolism [molecularmetabolism.com]

An In-depth Technical Guide on the Effects of Glycerol Phosphate Disodium Salt Hydrate on Gene Expression in Stem Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycerol phosphate (B84403) disodium (B8443419) salt hydrate, commonly referred to as β-glycerophosphate (β-GP) in cell culture applications, is a crucial organic phosphate donor in the directed differentiation of stem cells, particularly towards the osteogenic lineage. While its primary role is to provide the inorganic phosphate necessary for the formation of hydroxyapatite, the mineral component of bone, emerging evidence has demonstrated that it also actively modulates gene expression, influencing the intricate signaling pathways that govern cell fate. This technical guide provides a comprehensive overview of the effects of β-glycerophosphate on gene expression in stem cells, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms.

Core Mechanism of Action

β-Glycerophosphate serves as a substrate for alkaline phosphatase (ALP), an enzyme highly expressed in osteoprogenitor cells. ALP hydrolyzes β-glycerophosphate, releasing inorganic phosphate (Pi) into the extracellular matrix. This localized increase in Pi concentration is a critical trigger for mineralization. However, the role of Pi extends beyond being a simple building block. Intracellular Pi acts as a signaling molecule, initiating cascades that lead to the upregulation of key osteogenic transcription factors and the subsequent expression of bone-specific proteins.[1][2][3]

Impact on Gene Expression: A Quantitative Overview

The treatment of various stem cell populations with β-glycerophosphate, typically as part of an osteogenic induction cocktail alongside dexamethasone (B1670325) and ascorbic acid, leads to significant changes in the expression of a suite of genes essential for bone formation. The following table summarizes the quantitative changes in gene expression observed in different stem cell types upon osteogenic induction with β-glycerophosphate-containing medium.

| Gene | Stem Cell Type | Fold Change in Expression | Reference Study |

| RUNX2 | Dental Pulp Stem Cells (DPSCs) | Upregulated | [4] |

| Human Mesenchymal Stem Cells (hMSCs) | Upregulated | [5][6][7] | |

| Alkaline Phosphatase (ALP) | Human Mesenchymal Stem Cells (hMSCs) | Significantly Increased Activity | [1] |

| Human Aortic Smooth Muscle Cells | Upregulated | [8] | |

| Osteocalcin (OCN) | Dental Pulp Stem Cells (DPSCs) | Significantly Higher | [4] |

| Saos-2 cells | Upregulated | [5][6][7] | |

| Osteopontin (OPN) | Murine Cementoblasts | Upregulated | [3] |

| Human Aortic Smooth Muscle Cells | Upregulated | [8] | |

| Bone Morphogenetic Protein 2 (BMP2) | Rat Mesenchymal Stem Cells | Regulated | [1] |

| Human Aortic Smooth Muscle Cells | Upregulated | [8] | |

| Collagen Type-I (COL1A1) | Dental Pulp Stem Cells (DPSCs) | Upregulated | [4] |

| Osteonectin (ON) | Dental Pulp Stem Cells (DPSCs) | Upregulated | [4] |

| PHEX | Saos-2 cells | Upregulated | [5][6][7] |

Signaling Pathways Modulated by β-Glycerophosphate

The inorganic phosphate released from β-glycerophosphate influences intracellular signaling primarily through the activation of the Extracellular signal-Regulated Kinase (ERK) pathway, a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. This activation leads to the phosphorylation and subsequent activation of the master osteogenic transcription factor, RUNX2.

Experimental Protocols

Detailed methodologies are critical for reproducible research. The following sections outline standard protocols for the in vitro osteogenic differentiation of stem cells using β-glycerophosphate.

Osteogenic Differentiation of Mesenchymal Stem Cells (MSCs)

This protocol is a standard method for inducing osteogenesis in MSCs derived from various sources, such as bone marrow or adipose tissue.[1][2]

1. Cell Seeding:

-

Plate MSCs in a suitable culture vessel (e.g., 6-well plate) at a density of 2-3 x 10^4 cells/cm².

-

Culture in standard growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) until confluent.

2. Osteogenic Induction:

-

Once cells reach confluence, replace the growth medium with osteogenic induction medium.

-

Osteogenic Induction Medium Composition:

-

Basal Medium: High-glucose DMEM

-

10% Fetal Bovine Serum (FBS)

-

1% Penicillin-Streptomycin

-

100 nM Dexamethasone

-

50 µg/mL Ascorbic Acid

-

10 mM β-Glycerophosphate[9]

-

3. Culture and Maintenance:

-

Culture the cells for 14-21 days.

-

Replace the osteogenic induction medium every 2-3 days.

4. Assessment of Differentiation:

-

Alkaline Phosphatase (ALP) Staining: Perform at an early time point (e.g., day 7) to detect early osteogenic activity.

-

Alizarin Red S Staining: Perform at a later time point (e.g., day 14 or 21) to visualize calcium deposition and mineralization of the extracellular matrix.[9]

-

Quantitative Real-Time PCR (qRT-PCR): Analyze the expression of osteogenic marker genes (e.g., RUNX2, ALP, OCN) at various time points throughout the differentiation period.

References

- 1. Osteogenic Differentiation of Mesenchymal Stem Cells by Mimicking the Cellular Niche of the Endochondral Template - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of dexamethasone, ascorbic acid and β-glycerophosphate on the osteogenic differentiation of stem cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of dexamethasone, ascorbic acid and β-glycerophosphate on the osteogenic differentiation of stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient osteogenic differentiation of the dental pulp stem cells on β-glycerophosphate loaded polycaprolactone/polyethylene oxide blend nanofibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Differing responses of osteogenic cell lines to β-glycerophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Impact of β-glycerophosphate on the bioenergetic profile of vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Enzymatic Hydrolysis of Glycerol Phosphate Disodium Salt

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Glycerol (B35011) phosphate (B84403), a pivotal intermediate in cellular metabolism, sits (B43327) at the crossroads of glycolysis, lipid biosynthesis, and energy production.[1][2][3][4] The enzymatic hydrolysis of its disodium (B8443419) salt, a stable and commonly used laboratory form, is a fundamental reaction catalyzed by a class of enzymes known as phosphatases. This process, which cleaves the phosphate group to yield glycerol and inorganic phosphate (Pi), is not merely a catabolic step but a critical regulatory point in numerous signaling and metabolic pathways.[2][3][5] Understanding the kinetics, mechanisms, and physiological context of this reaction is essential for research in metabolic disorders, oncology, and drug development. This guide provides a comprehensive overview of the key enzymes involved, their quantitative characteristics, relevant metabolic pathways, and detailed experimental protocols for studying this hydrolysis reaction.

Key Enzymes in Glycerol Phosphate Hydrolysis

The hydrolysis of glycerol phosphate is primarily catalyzed by three main types of phosphatases, distinguished by their optimal pH ranges and specific metabolic roles.

-

2.1 Alkaline Phosphatase (ALP) : ALPs (EC 3.1.3.1) are a group of ubiquitous metalloenzymes that exhibit optimal activity in alkaline environments.[6][7] These enzymes, typically containing zinc and magnesium ions in their active sites, are membrane-bound glycoproteins that nonspecifically hydrolyze a wide variety of phosphate monoesters.[7][8] In mammals, different ALP isozymes are expressed in tissues such as the liver, bone, intestine, and placenta.[7] Their role in hydrolyzing substrates like β-glycerophosphate is crucial for processes such as bone mineralization and nutrient absorption.[7][8][9]

-

2.2 Acid Phosphatase (ACP) : Acid phosphatases (EC 3.1.3.2) catalyze the hydrolysis of orthophosphate esters in an acidic medium.[10] Like ALPs, they exhibit broad substrate specificity.[10] Found widely in plants, microbes, and animal tissues, ACPs play significant roles in phosphate metabolism and solubilization, particularly in environments where phosphate availability is limited.[10][11] Some bacterial ACPs have demonstrated notable transphosphorylation activity in the presence of phosphate acceptors like glycerol.[12]

-

2.3 Glycerol-3-Phosphate Phosphatase (G3PP) : Recently identified in mammals, G3PP is a specialized phosphatase that specifically hydrolyzes glycerol-3-phosphate (Gro3P) to glycerol.[2][4][5] This enzyme provides a direct pathway, termed the "glycerol shunt," for diverting glucose-derived carbons away from glycolysis and glycerolipid synthesis.[2] By controlling the cellular levels of Gro3P, G3PP acts as a key regulator of glycolysis, glucose oxidation, lipogenesis, and cellular redox status, making it a potential therapeutic target for metabolic disorders.[3][4][5]

Quantitative Data on Enzymatic Hydrolysis

The efficiency and substrate affinity of phosphatases are described by their kinetic parameters, primarily the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ). These parameters, along with optimal reaction conditions, are critical for comparative analysis and experimental design.

Table 1: Kinetic Parameters for Phosphatase-Mediated Hydrolysis

| Enzyme | Source | Substrate | Kₘ (mM) | Vₘₐₓ | Conditions | Reference |

| Acid Phosphatase (CPI) | Citrobacter sp. | Glycerol 1-phosphate | 0.190 ± 0.059 | - | - | [12] |

| Acid Phosphatase (CPII) | Citrobacter sp. | Glycerol 1-phosphate | 0.354 ± 0.045 | - | - | [12] |

| Acid Phosphatase (CPI) | Citrobacter sp. | Glycerol 2-phosphate | 1.963 ± 0.407 | - | - | [12] |

| Acid Phosphatase (CPII) | Citrobacter sp. | Glycerol 2-phosphate | 0.938 ± 0.042 | - | - | [12] |

| Alkaline Phosphatase | Rat Intestinal Mucosa | β-Glycerophosphate | 30 | - | - | [13] |

| Alkaline Phosphatase | Pig Kidney | β-Glycerophosphate | 3 µM - 30 mM (range studied) | - | pH 6.6-10.3 | [14] |

| G3PP/PGP (Human) | INS832/13 rat β-cells | 2-Phosphoglycolate | ~1.5 | ~500 nmol/min/mg protein | - | [5] |